N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide
Description
N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a hydroxypropyl group and a prop-2-enyl group
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-11(6-3-8-13-11)10(15)12-7-4-9-14/h2,13-14H,1,3-9H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVGOFCAMSVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the use of N-propargyl amines, which undergo cycloaddition reactions to form the desired pyrrolidine ring structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. This method can optimize reaction conditions and reduce the time required for synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include benzyl N-(3-hydroxypropyl)carbamate and other pyrrolidine derivatives .
Uniqueness
N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
